2,3,4,6,7,8,9,10-Octahydropyrimido(1,2-a)azepinium (p-tolylsulphonate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

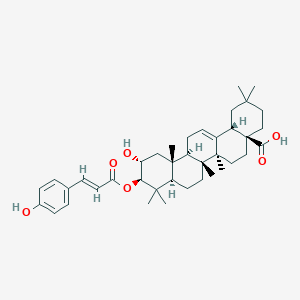

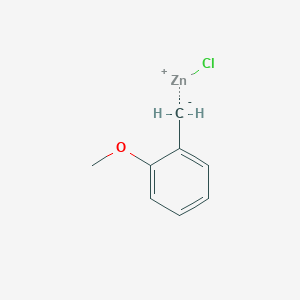

“2,3,4,6,7,8,9,10-Octahydropyrimido(1,2-a)azepinium (p-tolylsulphonate)” is also known as 1,8-Diazabicyclo[5.4.0]undec-7-ene or DBU . It is a non-nucleophilic, sterically hindered, tertiary amine base . The empirical formula is C9H16N2 and the molecular weight is 152.24 .

Synthesis Analysis

New ionic liquids containing alkyl and polyfluoroalkyl substituents and various anions were synthesized from 2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepinium ion (1,8-diazabicyclo[5.4.0]undec-7-en-8-ium) .Molecular Structure Analysis

The molecular structure of “2,3,4,6,7,8,9,10-Octahydropyrimido(1,2-a)azepinium (p-tolylsulphonate)” can be viewed using Java or Javascript .Chemical Reactions Analysis

The compound is used in various chemical reactions. For instance, it is reported to be superior to amine catalyst in Baylis-Hillman reaction . It promotes the methylation reaction of phenols, indoles, and benzimidazoles with dimethyl carbonate under mild conditions .Physical And Chemical Properties Analysis

DBU appears as a colorless to light yellow liquid . It has a density of 1.018 g/mL at 25°C .Scientific Research Applications

Synthetic Applications and Catalysis

Catalytic Efficiency in Organic Synthesis

The use of 2,3,4,6,7,8,9,10-Octahydropyrimido(1,2-a)azepinium (p-tolylsulphonate) derivatives as catalysts in organic synthesis has been explored, showcasing their efficiency in promoting various reactions. For instance, silica-bonded 5-n-propyl-octahydro-pyrimido[1,2-a]azepinium chloride (SB-DBU)Cl, a derivative, has been used as a highly efficient, heterogeneous, and recyclable silica-supported ionic liquid catalyst for the synthesis of benzo[b]pyran, bis(benzo[b]pyran), and spiro-pyran derivatives, highlighting its utility in enhancing reaction yields and simplifying purification processes (Hasaninejad et al., 2013).

Innovative Ionic Liquids

The development of new ionic liquids based on 2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepinium ion (1,8-diazabicyclo[5.4.0]undec-7-en-8-ium) has been reported. These ionic liquids contain alkyl and polyfluoroalkyl substituents along with various anions, expanding the toolkit available for green chemistry applications due to their enhanced solubility properties and reduced environmental impact (Tolstikova & Shainyan, 2006).

Green Chemistry and Environmental Applications

Eco-friendly Synthesis Methods

The synthesis of 2-amino-3-cyano-4H-chromenes in water using nano silica-bonded 5-n-propyl-octahydro-pyrimido[1,2-a]azepinium chloride as an effective and reusable nano catalyst has been described. This approach represents a move towards greener synthesis methods by employing water as a solvent and leveraging the reusability of the catalyst, thereby minimizing waste and environmental impact (Robabeh & Asghariand, 2015).

Material Science and Polymer Research

Polyimide Synthesis

In the realm of material science, compounds related to 2,3,4,6,7,8,9,10-Octahydropyrimido(1,2-a)azepinium (p-tolylsulphonate) have shown potential in the synthesis of polyimides, particularly those derived from bicyclo[2.2.2]oct-7-ene-2-exo,3-exo,5-exo,6-exo-tetracarboxylic 2,3:5,6-dianhydrides. These polyimides exhibit solubility in various solvents, providing colorless films and showing thermal stability, which could be beneficial for advanced materials applications (Itamura et al., 1993).

Safety and Hazards

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,3,4,6,7,8,9,10-Octahydropyrimido(1,2-a)azepinium (p-tolylsulphonate) involves the reaction of 1,2-diaminocyclohexane with p-toluenesulfonyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "1,2-diaminocyclohexane", "p-toluenesulfonyl chloride", "Base (e.g. triethylamine)" ], "Reaction": [ "Step 1: Dissolve 1,2-diaminocyclohexane in a suitable solvent (e.g. ethanol) and add a base (e.g. triethylamine) to the solution.", "Step 2: Slowly add p-toluenesulfonyl chloride to the solution while stirring at room temperature.", "Step 3: Continue stirring the reaction mixture for several hours at room temperature or until TLC analysis indicates complete conversion of the starting material.", "Step 4: Filter the reaction mixture to remove any insoluble material and concentrate the filtrate under reduced pressure.", "Step 5: Purify the crude product by recrystallization from a suitable solvent (e.g. ethanol) to obtain 2,3,4,6,7,8,9,10-Octahydropyrimido(1,2-a)azepinium (p-tolylsulphonate) as a white solid." ] } | |

CAS RN |

51376-18-2 |

Molecular Formula |

C16H24N2O3S |

Molecular Weight |

324.4 g/mol |

IUPAC Name |

4-methylbenzenesulfonate;2,3,4,6,7,8,9,10-octahydro-1H-pyrimido[1,2-a]azepin-5-ium |

InChI |

InChI=1S/C9H16N2.C7H8O3S/c1-2-5-9-10-6-4-8-11(9)7-3-1;1-6-2-4-7(5-3-6)11(8,9)10/h1-8H2;2-5H,1H3,(H,8,9,10) |

InChI Key |

VAIAHWBLSPENDF-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].C1CCC2=[N+](CC1)CCCN2 |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].C1CCC2=[N+](CC1)CCCN2 |

Other CAS RN |

51376-18-2 |

Pictograms |

Irritant |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.